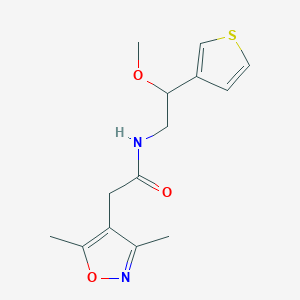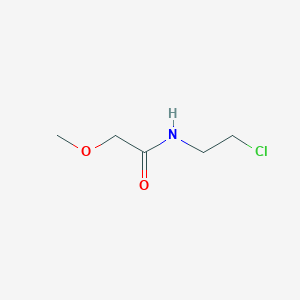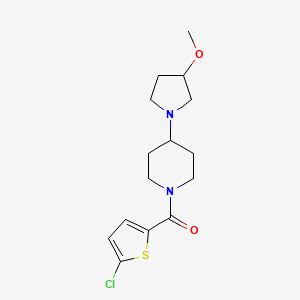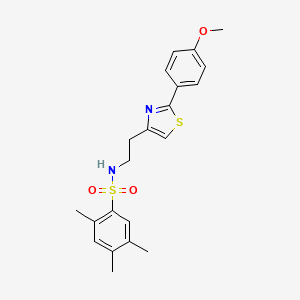![molecular formula C15H14N4O4S B2511834 5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034354-29-3](/img/structure/B2511834.png)
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps starting from commercially available starting materials. Common synthetic routes include:
Cyclopropylation: : This involves introducing the cyclopropyl group through reactions such as cyclopropanation, which can be catalyzed by transition metals.
Isoxazole Formation: : The isoxazole ring can be formed via cyclization reactions involving oxime intermediates.
Thienopyrimidine Synthesis: : This is often achieved through multistep synthesis involving thiophene and pyrimidine intermediates, followed by oxidation and condensation reactions.
Coupling Reactions: : Finally, the various components are coupled together using peptide coupling reagents under mild conditions to avoid decomposition of sensitive groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and scalability. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms in the thienopyrimidine moiety.
Reduction: : Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: : The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens (e.g., bromine, chlorine) for halogenation reactions.
Major Products
The major products from these reactions vary depending on the conditions but include:
Oxidized derivatives such as sulfoxides or sulfones.
Reduced derivatives like alcohols or amines.
Substituted products depending on the electrophile or nucleophile used.
Scientific Research Applications
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is used in various scientific research applications:
Chemistry: : Studying its reaction mechanisms and pathways can lead to the development of novel synthetic methodologies.
Biology: : Exploring its potential as a bioactive molecule, particularly in enzyme inhibition or receptor binding studies.
Medicine: : Investigating its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Its unique structure makes it a candidate for use in material science for developing new materials with specific properties.
Mechanism of Action
The exact mechanism of action depends on its application. For instance, in a biological context, it may:
Bind to specific enzymes, inhibiting their activity.
Interact with cellular receptors, modulating signal transduction pathways.
Molecular targets and pathways involved typically include:
Enzymes such as kinases or proteases.
Receptors like G-protein coupled receptors or nuclear receptors.
Comparison with Similar Compounds
Similar compounds include:
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-acetamide: : Differing by the functional group at the isoxazole ring.
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-sulfonamide: : Containing a sulfonamide group, which alters its reactivity and biological activity.
Uniqueness
The uniqueness of 5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined structural motifs and potential multi-target activity, making it a valuable tool in chemical and biological research.
What stands out most to you from this?
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(10-7-11(23-18-10)8-1-2-8)16-4-5-19-14(21)12-9(3-6-24-12)17-15(19)22/h3,6-8H,1-2,4-5H2,(H,16,20)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCGBPACZSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

![N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2511753.png)

![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/new.no-structure.jpg)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)



